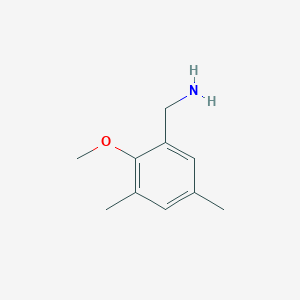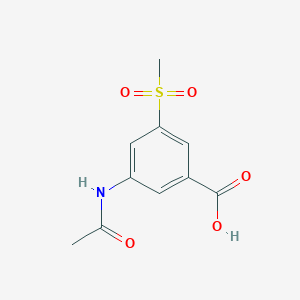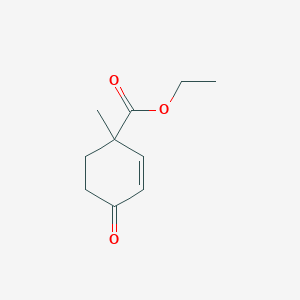
Potassium (2-(sec-butyl)cyclopropyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The unique structure of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide makes it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2) under specific conditions. The process begins with the cyclopropanation of alkenylboronic esters, followed by treatment with excess KHF2 to yield the corresponding potassium trifluoroborate . This method ensures high yields and the production of a stable compound.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures consistent quality and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the trifluoroborate group, resulting in various derivatives.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a cyclopropyl-substituted arene .
Wissenschaftliche Forschungsanwendungen
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium cyclopropyltrifluoroborate: Similar in structure but lacks the butan-2-yl group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a cyclopropyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Potassium [2-(butan-2-yl)cyclopropyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the butan-2-yl group enhances its versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Eigenschaften
Molekularformel |
C7H13BF3K |
|---|---|
Molekulargewicht |
204.08 g/mol |
IUPAC-Name |
potassium;(2-butan-2-ylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-3-5(2)6-4-7(6)8(9,10)11;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
QMMHVVZTTXPELS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC1C(C)CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)

![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)

![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)


![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)

![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)
![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
